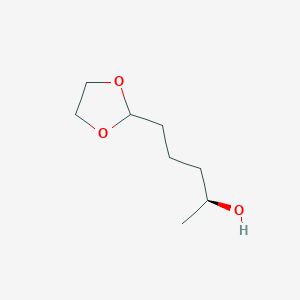

(S)-5-(1,3-Dioxolan-2-yl)pentan-2-ol

Description

(S)-5-(1,3-Dioxolan-2-yl)pentan-2-ol (CAS: 1432620-40-0) is a chiral secondary alcohol featuring a 1,3-dioxolane ring, a five-membered cyclic acetal. Its molecular formula is C₈H₁₄O₃, with a molar mass of 158.19 g/mol. The compound’s stereochemistry (S-configuration at the hydroxyl-bearing carbon) and acetal functionality make it a valuable intermediate in organic synthesis, particularly for chiral ligand preparation or as a precursor in pharmaceutical and agrochemical research. Commercial availability is confirmed via supplier listings .

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

(2S)-5-(1,3-dioxolan-2-yl)pentan-2-ol |

InChI |

InChI=1S/C8H16O3/c1-7(9)3-2-4-8-10-5-6-11-8/h7-9H,2-6H2,1H3/t7-/m0/s1 |

InChI Key |

ILDMMWXFHOHFSA-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](CCCC1OCCO1)O |

Canonical SMILES |

CC(CCCC1OCCO1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclic Acetals

(5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM)

- Structure: DFM (C₈H₁₀O₄) contains a furan ring fused to a 1,3-dioxolane group, unlike the linear pentanol chain in the target compound.

- Synthesis : Derived from 5-hydroxymethylfurfural (HMF) via acetalization with ethylene glycol, DFM is a biofuel additive candidate. However, competing etherification reactions complicate its synthesis .

- Applications : Primarily explored as a biofuel additive due to its oxygenated structure, which improves combustion efficiency. The target compound’s linear chain and hydroxyl group may enhance solubility in polar solvents compared to DFM’s aromatic furan core.

5-(1,3-Dithiolan-2-ylidene)-4-methyl-5-phenylpentan-2-ol

- Structure : Features a 1,3-dithiolane ring (sulfur instead of oxygen) and a phenyl group (C₁₅H₂₀OS₂; molar mass: 280.45 g/mol).

- Elemental analysis shows 64.24% C, 7.19% H, 5.7% O, 22.87% S, contrasting with the target compound’s higher oxygen content (30.38% O) .

- Reactivity : Dithiolanes are more prone to ring-opening reactions under acidic conditions compared to dioxolanes, limiting their stability in certain synthetic environments.

Simpler Alcohol Analogues

(S)-(+)-2-Pentanol

- Structure : A simple secondary alcohol (C₅H₁₂O; molar mass: 88.15 g/mol) lacking the dioxolane ring.

- Physical Properties : Lower density (0.81 g/mL ) and molar mass than the target compound, reflecting reduced steric hindrance and polarity.

- Applications : Widely used as a solvent or chiral resolving agent. The absence of the dioxolane group simplifies its reactivity but limits its utility in acetal-based catalysis .

Functionalized Acetal Derivatives

Compounds like 5-((2-hydroxyethoxy)methyl)furan-2-carbaldehyde () highlight the diversity of acetalization products. These etherified derivatives exhibit higher hydrophilicity due to additional hydroxyl or ether groups but lack the stereochemical complexity of the target compound.

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Density (g/mL) | CAS Number |

|---|---|---|---|---|

| (S)-5-(1,3-Dioxolan-2-yl)pentan-2-ol | C₈H₁₄O₃ | 158.19 | - | 1432620-40-0 |

| DFM | C₈H₁₀O₄ | 170.16 | - | - |

| 5-(1,3-Dithiolan-2-ylidene)-... | C₁₅H₂₀OS₂ | 280.45 | - | - |

| (S)-(+)-2-Pentanol | C₅H₁₂O | 88.15 | 0.81 | 26184-62-3 |

Table 2: Elemental Composition (%)

| Compound | Carbon (C) | Hydrogen (H) | Oxygen (O) | Sulfur (S) |

|---|---|---|---|---|

| This compound | 60.76 | 8.86 | 30.38 | 0 |

| 5-(1,3-Dithiolan-2-ylidene)-... | 64.24 | 7.19 | 5.70 | 22.87 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.